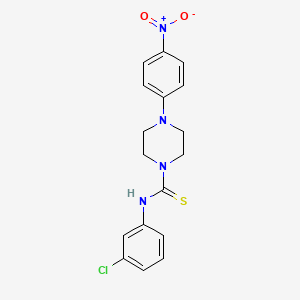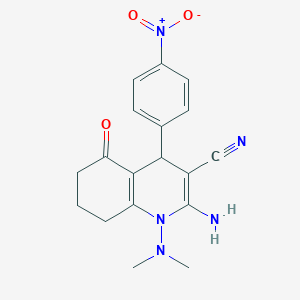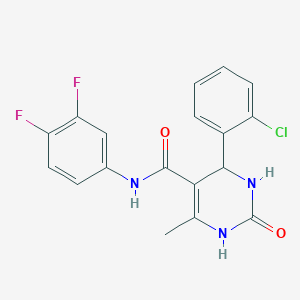![molecular formula C20H16ClN3O5S B3963784 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3963784.png)
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
Übersicht
Beschreibung
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as WZB117, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide exerts its inhibitory effects on glucose uptake and metabolism by targeting the glucose transporter GLUT1. It binds to a specific site on GLUT1, preventing its translocation to the plasma membrane and subsequent glucose uptake. This results in decreased glucose availability for cancer cells and improved glucose homeostasis in metabolic disorders.
Biochemical and Physiological Effects:
In addition to its effects on glucose uptake and metabolism, this compound has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. It has also been shown to improve mitochondrial function and reduce oxidative stress in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide in lab experiments is its specificity for GLUT1, which allows for precise targeting of glucose uptake and metabolism. However, one limitation is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, including:
1. Development of more potent analogs with improved pharmacokinetic properties.
2. Investigation of its effects on other glucose transporters and metabolic pathways.
3. Evaluation of its efficacy in combination with other chemotherapeutic agents.
4. Examination of its effects on other cellular processes, such as autophagy and senescence.
5. Investigation of its potential as a diagnostic tool for cancer and metabolic disorders.
Conclusion:
This compound is a small molecule inhibitor with significant potential for therapeutic applications in cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and it remains an active area of investigation in the scientific community.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and metabolic disorders. It has been shown to inhibit glucose uptake and metabolism in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. Furthermore, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
2-chloro-5-[(3-methylphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-3-2-4-15(11-13)23-30(28,29)17-9-10-19(21)18(12-17)20(25)22-14-5-7-16(8-6-14)24(26)27/h2-12,23H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDZULCDUONBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963704.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3963711.png)



![ethyl 5-(anilinocarbonyl)-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3963732.png)
![ethyl 4-(4-chlorophenyl)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3963733.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963738.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3963769.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963772.png)


![3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963803.png)